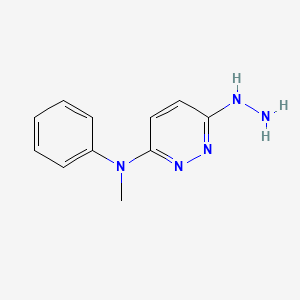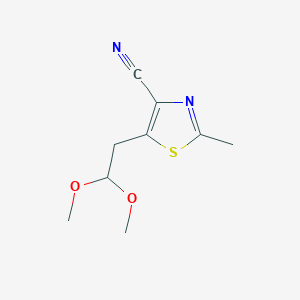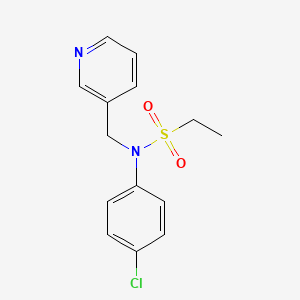![molecular formula C17H14F3NO3 B8442258 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide](/img/structure/B8442258.png)
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide
Vue d'ensemble
Description
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a formyl group at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl-substituted phenylmethyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formylation: Introduction of the formyl group at the 5-position of the benzamide ring.
Methoxylation: Substitution of a hydrogen atom at the 2-position with a methoxy group.
N-Alkylation: Attachment of the 4-(trifluoromethyl)phenylmethyl group to the nitrogen atom of the benzamide.
These reactions often require specific reagents and catalysts, such as formylating agents, methoxylating agents, and alkylating agents, under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Conversion to 5-carboxy-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide.
Reduction: Formation of 5-hydroxymethyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxy-N-methylbenzamide: Shares the benzamide core but lacks the formyl and trifluoromethyl groups.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
5-Formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H14F3NO3 |
|---|---|
Poids moléculaire |
337.29 g/mol |
Nom IUPAC |
5-formyl-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C17H14F3NO3/c1-24-15-7-4-12(10-22)8-14(15)16(23)21-9-11-2-5-13(6-3-11)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,23) |
Clé InChI |
ACUUYBALEMLYQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=O)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-n-[2-(imidazol-1-yl)ethyl]-2,4-dinitrobenzamide](/img/structure/B8442179.png)






![4-chloro-5-iodo-7-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8442246.png)





![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-chloro-2-fluoropyridine](/img/structure/B8442292.png)
